Advanced Technical Guide: N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide in Drug Discovery
Advanced Technical Guide: N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide in Drug Discovery
Executive Summary & Pharmacological Context
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GABA-A receptor ligands, and cystic fibrosis transmembrane conductance regulator (CFTR) correctors[1]. Within this chemical space, N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS: 1242268-22-9) emerges as both a critical synthetic intermediate and a functional pharmacophore[2].
From an application perspective, this compound and its derivatives are particularly notable for their role in the development of highly selective[3]. PI4K IIIβ is a cellular lipid kinase pivotal to the pathogenesis of various RNA viruses (such as SARS, HCV, and HRV) and serves as a therapeutic target for contractile dysfunction in hypertrophic cardiomyocytes[4][5].
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and guiding downstream formulation.
Table 1: Physicochemical Properties of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
| Property | Value | Implication for Drug Design |
| IUPAC Name | N-(imidazo[1,2-a]pyridin-5-yl)-2,2-dimethylpropanamide | Defines exact regiochemistry (5-position amine). |
| CAS Number | 1242268-22-9 | Unique registry identifier[2]. |
| Molecular Formula | C12H15N3O | - |
| Molecular Weight | 217.27 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors (HBD) | 1 (Amide -NH) | Facilitates key interactions with kinase hinge regions[3]. |
| Hydrogen Bond Acceptors (HBA) | 2 (Amide C=O, Imidazole N) | Enhances aqueous solubility and target binding. |
| Rotatable Bonds | 2 | Low conformational entropy favors high-affinity binding. |
Structural Biology & Mechanistic Insights
As a Senior Application Scientist, I emphasize that the structural design of this molecule is not arbitrary; it is a highly tuned system for target engagement.
The imidazo[1,2-a]pyridine core acts as a potent hinge-binding motif within the ATP-binding pocket of kinases[3]. The nitrogen atoms participate in critical hydrogen bonding with the kinase hinge region, mimicking the adenine ring of ATP[3]. Concurrently, the pivalamide (2,2-dimethylpropanamide) group at the 5-position provides a sterically demanding tert-butyl moiety. This bulky group serves a dual purpose: it occupies adjacent hydrophobic pockets to increase binding affinity, and it restricts the rotation of the amide bond, enforcing an s-cis or s-trans locked conformation that enhances target selectivity and metabolic stability[1].
Fig 1: Pharmacophore mapping and kinase binding model of the target compound.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide requires precise control over reaction conditions to ensure high regioselectivity and yield. The following protocol outlines the two-step synthesis, emphasizing the causality behind each experimental choice.
Fig 2: Synthetic workflow for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide.
Step 1: Synthesis of Imidazo[1,2-a]pyridin-5-amine (Intermediate)
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Reagent Preparation : Dissolve 1.0 equivalent of 2,6-diaminopyridine in anhydrous ethanol.
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Cyclization : Add 1.2 equivalents of chloroacetaldehyde (typically as a 50% aqueous solution) and a catalytic amount of sodium bicarbonate (NaHCO3)[6].
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Reflux : Heat the mixture to reflux (approx. 78 °C) for 12 hours. Causality : The alpha-halocarbonyl undergoes nucleophilic attack by the exocyclic amine, followed by cyclization onto the endocyclic pyridine nitrogen. The NaHCO3 neutralizes the generated HCl, driving the equilibrium forward without degrading the starting materials[6].
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Isolation : Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield imidazo[1,2-a]pyridin-5-amine (CAS: 66358-23-4)[7].
Step 2: N-Acylation with Pivaloyl Chloride
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Reaction Setup : Suspend 1.0 equivalent of the synthesized imidazo[1,2-a]pyridin-5-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Base Addition : Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality : DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This is critical; failing to neutralize the acid would lead to the protonation of the highly basic imidazo[1,2-a]pyridine core, deactivating the nucleophilic amine and stalling the acylation[4].
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Acylation : Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of pivaloyl chloride. Causality : The 0 °C initiation controls the highly exothermic acylation process, preventing the formation of di-acylated byproducts and minimizing degradation.
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Self-Validation Checkpoint (TLC) : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The disappearance of the lower-Rf amine starting material and the appearance of the higher-Rf amide product validates successful acylation.
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Workup and LC-MS Validation : Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate under reduced pressure. Perform LC-MS analysis on the crude product; the presence of the [M+H]+ peak at m/z≈218.1 confirms the identity of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide.
References
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Journal of Medicinal Chemistry (ACS Publications) : Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action. Available at:[Link]
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International Journal of Molecular Sciences (MDPI) : Phosphatidylinositol 4-Kinase IIIβ: A Therapeutic Target for Contractile Dysfunction in Hypertrophic Cardiomyocytes. Available at:[Link]
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The Royal Society of Chemistry : A Catalyst Facile Synthesis of 2-(dihydropyridyl)benzothiazoles from (Benzothiazol-2-yl)acrylonitriles: A Green Route. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide | 1242268-22-9 | Benchchem [benchchem.com]
- 3. Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uochb.cz [uochb.cz]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
